Ethyl 4-amino-3-phenylbutanoate
Overview
Description
Ethyl 4-amino-3-phenylbutanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of phenibut, a known anxiolytic and nootropic agent. This compound is characterized by the presence of an ethyl ester group, an amino group, and a phenyl group attached to a butanoate backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-3-phenylbutanoate can be synthesized through several methods. One common method involves the esterification of 4-amino-3-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitro or imino derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 4-amino-3-phenylbutanoate is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its anxiolytic and nootropic properties, similar to phenibut.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-phenylbutanoate involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic and cognitive-enhancing effects. The compound may also influence other molecular targets and pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Ethyl 4-amino-3-phenylbutanoate can be compared with other similar compounds such as:
Phenibut: A direct analog with similar anxiolytic and nootropic effects.
Baclofen: A GABA receptor agonist used as a muscle relaxant.
Gabapentin: An anticonvulsant and analgesic agent.
Uniqueness: this compound is unique due to its specific ester group, which may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds. This structural difference can result in variations in absorption, distribution, metabolism, and excretion, potentially leading to distinct therapeutic effects.
Properties
IUPAC Name |
ethyl 4-amino-3-phenylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSZNFBIRHALJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CN)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000294 | |
Record name | Ethyl 4-amino-3-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79133-14-5 | |
Record name | Hydrocinnamic acid, beta-(aminomethyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079133145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-amino-3-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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